molecular formula C10H8BrIN2S B14903791 4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine

4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine

Cat. No.: B14903791
M. Wt: 395.06 g/mol
InChI Key: JIGZBCNLRSJQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine is a halogenated thiazole derivative featuring a thiazole core substituted at position 2 with an amine group, at position 4 with a 2-bromo-5-methylphenyl group, and at position 5 with an iodine atom. This compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties. The bromine and iodine atoms enhance molecular weight and polarizability, while the methyl group introduces steric bulk. Though direct synthetic details for this compound are absent in the provided evidence, analogous synthesis routes (e.g., electrophilic halogenation or Suzuki coupling) are common for aryl-thiazole systems . Characterization would likely involve NMR, IR, and mass spectrometry, as seen in related compounds .

Properties

Molecular Formula

C10H8BrIN2S

Molecular Weight

395.06 g/mol

IUPAC Name

4-(2-bromo-5-methylphenyl)-5-iodo-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8BrIN2S/c1-5-2-3-7(11)6(4-5)8-9(12)15-10(13)14-8/h2-4H,1H3,(H2,13,14)

InChI Key

JIGZBCNLRSJQER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C2=C(SC(=N2)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromine and iodine substituents. One common method starts with the reaction of 2-bromo-5-methylphenylamine with a thioamide under acidic conditions to form the thiazole ring. The iodination step can be achieved using iodine or an iodine-containing reagent under oxidative conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Core Heterocycle and Electronic Effects

  • Thiazole vs. Thiadiazole: The compound 5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine (, C₉H₈BrN₃S) replaces the thiazole core with a thiadiazole. However, the iodine in the target compound may offset this by donating electron density via its polarizable σ-hole .
  • Thiazole vs. Benzimidazole: Compounds like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine () feature a benzimidazole core. The fused benzene ring in benzimidazole enhances aromaticity and planar rigidity, favoring π-π stacking interactions absent in monocyclic thiazoles .

Substituent Effects

  • Halogen Influence: Iodine vs. Bromine: The iodine atom in the target compound increases molecular weight (∼127 g/mol for I vs. ∼80 g/mol for Br) and lipophilicity (logP increase), which could improve membrane permeability but reduce aqueous solubility. Trifluoromethyl Groups: and highlight trifluoromethyl (CF₃) substituents, which confer high electronegativity and metabolic stability. The target compound’s methyl group is less electron-withdrawing but may reduce steric hindrance compared to CF₃ .
  • Aryl Group Variations : The 2-bromo-5-methylphenyl group in the target compound differs from the 3-bromophenyl group in 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (). The ortho-bromo substitution may induce greater steric hindrance, affecting binding to biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.